REACTION_SMILES
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[C:25](=[O:26])([O-:27])[O-:28].[CH3:1][c:2]1[nH:3][c:4](=[O:21])[c:5]([C:19]#[N:20])[c:6]([N:8]2[CH2:9][CH2:10][c:11]3[c:12]([cH:15][cH:16][cH:17][cH:18]3)[CH2:13][CH2:14]2)[n:7]1.[CH3:31][N:32]([CH3:33])[CH:34]=[O:35].[I:22][CH2:23][CH3:24].[K+:29].[K+:30]>>[CH3:1][c:2]1[n:3]([CH2:23][CH3:24])[c:4](=[O:21])[c:5]([C:19]#[N:20])[c:6]([N:8]2[CH2:9][CH2:10][c:11]3[c:12]([cH:15][cH:16][cH:17][cH:18]3)[CH2:13][CH2:14]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Cc1nc(N2CCc3ccccc3CC2)c(C#N)c(=O)[nH]1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(N2CCc3ccccc3CC2)c(C#N)c(=O)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
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|
Type
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product
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Smiles
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CCn1c(C)nc(N2CCc3ccccc3CC2)c(C#N)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |